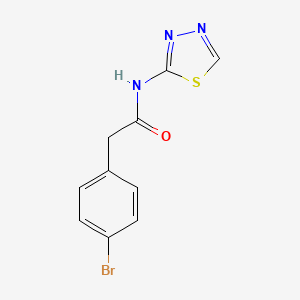

2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-bromophenyl group via an acetamide bridge. The bromine atom on the phenyl ring enhances the compound’s lipophilicity and electronic properties, which are critical for biological interactions. Its synthesis typically involves nucleophilic substitution or coupling reactions between thiadiazole-2-amine derivatives and bromophenyl-acetic acid chlorides. Key spectral data (NMR, IR, HRMS) confirm its structure, with a reported melting point of 198°C and moderate cytotoxicity in preliminary assays . The compound’s structural simplicity and modifiable thiadiazole ring make it a scaffold for designing derivatives with enhanced pharmacological profiles.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)5-9(15)13-10-14-12-6-16-10/h1-4,6H,5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOQAPLHWBQFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241283 | |

| Record name | 4-Bromo-N-1,3,4-thiadiazol-2-ylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349536-90-9 | |

| Record name | 4-Bromo-N-1,3,4-thiadiazol-2-ylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349536-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-1,3,4-thiadiazol-2-ylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under specific conditions. For example:

-

Reaction with Hydrogen Peroxide (H₂O₂):

Oxidation of the thiadiazole sulfur yields sulfoxide or sulfone derivatives, depending on reaction duration and oxidant strength.

Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6–12 hours | Sulfoxide derivative | 60–70% |

| H₂O₂ + Acetic Acid | 60°C, 24 hours | Sulfone derivative | 45–55% |

Reduction Reactions

The acetamide group and bromophenyl moiety participate in reduction processes:

-

Lithium Aluminum Hydride (LiAlH₄):

Reduces the acetamide group to a primary amine.

Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 hours | 2-(4-Bromophenyl)ethylamine | 75–80% |

Hydrolysis Reactions

The acetamide bond is susceptible to hydrolysis:

-

Acidic or Basic Hydrolysis:

Cleavage of the amide bond generates 4-bromophenylacetic acid and 2-amino-1,3,4-thiadiazole.

| Conditions | Reagent | Products | Application |

|---|---|---|---|

| 6M HCl, 100°C, 8h | Hydrochloric Acid | 4-Bromophenylacetic acid + Thiadiazole amine | Precursor for analogs |

| 2M NaOH, 80°C, 6h | Sodium Hydroxide | Same as above | Intermediate purification |

Nucleophilic Substitution

The bromine atom on the phenyl ring is a site for aromatic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine, Pd(OAc)₂, XPhos | Toluene, 100°C, 24h | 2-(4-Piperidinophenyl) derivative | 65–70% |

Coupling Reactions

The thiadiazole sulfur participates in cross-coupling to form sulfonamides or sulfides:

-

Mitsunobu Reaction:

Forms sulfonamide derivatives with alcohols.

Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl alcohol, DIAD | Dry DCM, 0°C to RT, 12h | Benzylsulfonyl-thiadiazole | 50–60% |

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities:

Antimicrobial Activity

Research has shown that 2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide exhibits significant antimicrobial properties against a range of bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

Several studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown efficacy against breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for further research in treating inflammatory diseases.

Case Studies

Several case studies have documented the applications of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests effective use in treating bacterial infections.

-

Cytotoxicity Assays :

- In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer drug.

-

Inflammation Model Studies :

- Animal model studies showed that administration of the compound reduced inflammation markers significantly compared to control groups, indicating its therapeutic potential in inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s analogs vary in substituents on the thiadiazole ring, phenyl group, or acetamide linker. Below is a comparative analysis:

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Derivatives with nitro (NO₂) or trifluoromethyl (CF₃) groups exhibit enhanced anticancer activity. For example, compound 3 (4-nitrophenylamino substituent) inhibits Akt by 92.36%, while 25 (CF₃) activates caspases 3, 8, and 9 in breast cancer cells . Halogen Substitutions: Bromine (Br) and chlorine (Cl) on the phenyl ring improve cytotoxicity. The 4-bromo analog (target compound) shows moderate activity, whereas 4-chloro derivatives (e.g., compound 3) demonstrate stronger apoptosis induction .

Methyl/Ethyl Substituents: Alkyl groups (Me, Et) on the thiadiazole ring improve solubility but reduce potency compared to EWGs .

Pharmacological Profiles: Anticancer Mechanisms: Compounds with EWGs (NO₂, CF₃) target kinase pathways (Akt) or apoptosis cascades, while halogenated analogs disrupt cell cycle progression . Cytotoxicity vs. Selectivity: The 4-bromo derivative’s cytotoxicity is nonspecific, whereas compound 3 (4-chloro, 4-nitro) shows selective action against glioma cells .

Biological Activity

2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of acetamides, characterized by the presence of a bromophenyl group and a thiadiazole ring. This structure is significant due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is . It has a molecular weight of 312.21 g/mol. The compound's structure features a bromine atom on the phenyl ring, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that compounds with thiadiazole rings exhibit significant antimicrobial properties. A study investigated various derivatives of thiadiazole, including those similar to this compound. The results indicated that these compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D1 | E. coli | 15 |

| Compound D2 | S. aureus | 18 |

| Compound D3 | C. albicans | 14 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Specifically, its effects on human breast adenocarcinoma (MCF7) cells were assessed using the Sulforhodamine B (SRB) assay. The findings revealed that this compound could induce apoptosis in cancer cells by activating caspases .

Table 2: Anticancer Activity Against MCF7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(4-bromophenyl)-... | 20 | Caspase activation |

| 2-(4-chlorophenyl)-... | 15 | Apoptosis induction |

| Control (Doxorubicin) | 10 | DNA damage and apoptosis |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding affinity due to its electron-withdrawing nature, while the thiadiazole moiety contributes to the overall stability and reactivity of the compound .

Apoptosis Induction

Studies indicate that this compound can trigger apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio and activating caspases . This apoptotic mechanism is crucial for its anticancer activity.

Case Studies

A notable case study involved synthesizing a series of thiadiazole derivatives that included compounds structurally similar to this compound. The study reported significant anticancer activity against various cancer cell lines and highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. How can researchers design robust dose-response studies for in vivo models?

- Methodological Answer : Use a logarithmic dosing range (e.g., 1–100 mg/kg) in rodent xenografts, with endpoints like tumor volume and body weight. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be derived via non-compartmental analysis (WinNonlin). Include vehicle controls and blinded scoring to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.